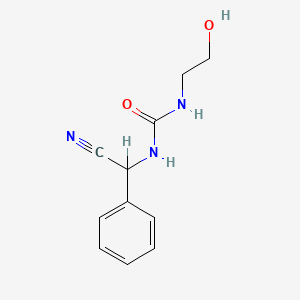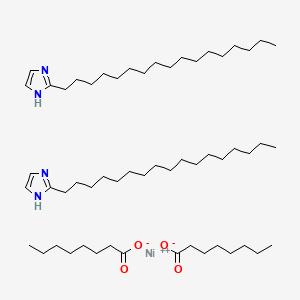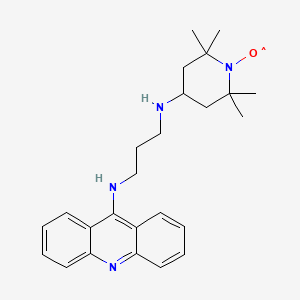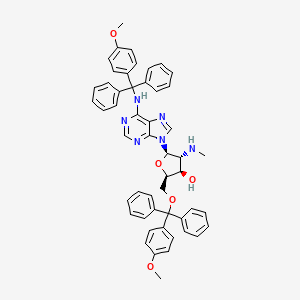
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a cyanobenzyl group attached to a urea moiety, with an additional hydroxyethyl group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
The synthesis of 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea typically involves the reaction of alpha-cyanobenzyl chloride with 2-hydroxyethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanobenzyl group can be reduced to form amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
科学研究应用
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-cancer agent or in the treatment of neurological disorders.
Industry: Its stability and reactivity make it suitable for use in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The cyanobenzyl group can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid side chains, stabilizing the compound-protein complex.
相似化合物的比较
When compared to similar compounds, 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(alpha-Cyanobenzyl)-3-methylurea: Lacks the hydroxyethyl group, which may reduce its reactivity in certain reactions.
1-(alpha-Cyanobenzyl)-3-(2-aminoethyl)urea: Contains an aminoethyl group instead of a hydroxyethyl group, which can alter its interaction with biological molecules.
The presence of the hydroxyethyl group in this compound provides additional sites for chemical modification and interaction, enhancing its versatility in research and industrial applications.
属性
CAS 编号 |
102433-05-6 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-[cyano(phenyl)methyl]-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H13N3O2/c12-8-10(9-4-2-1-3-5-9)14-11(16)13-6-7-15/h1-5,10,15H,6-7H2,(H2,13,14,16) |
InChI 键 |
IDGXKMQRIHTSDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)








